molecular formula C20H20N2O2 B2974685 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946340-42-7

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No.: B2974685
CAS No.: 946340-42-7
M. Wt: 320.392
InChI Key: DUKGOTIPNHWFSX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique structure, which combines a phenoxy group with a quinoline derivative, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide typically involves the reaction of 2,6,8-trimethylquinoline with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide can be compared with other similar compounds, such as:

    2-phenoxy-N-(2,6-dimethylquinolin-4-yl)acetamide: This compound has a similar structure but lacks one methyl group, which may affect its biological activity and chemical properties.

    2-phenoxy-N-(2,8-dimethylquinolin-4-yl)acetamide: Another similar compound with a different methyl group arrangement, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific methyl group arrangement, which can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-14(2)20-17(10-13)18(11-15(3)21-20)22-19(23)12-24-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKGOTIPNHWFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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